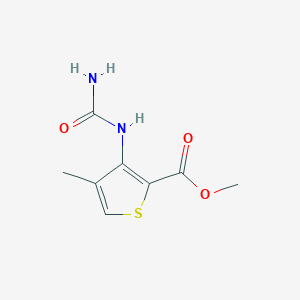
Methyl 4-methyl-3-ureidothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-3-ureidothiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-ureidothiophene-2-carboxylate typically involves the reaction of 4-methylthiophene-2-carboxylic acid with urea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the ureido group. The reaction mixture is then subjected to reflux conditions to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 4-methyl-3-ureidothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Methyl 4-methyl-3-ureidothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and corrosion inhibitors
作用機序
The mechanism of action of Methyl 4-methyl-3-ureidothiophene-2-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- Methyl 2-aminothiophene-3-carboxylate
- Methyl 3-aminothiophene-2-carboxylate
- Methyl 4-bromothiophene-2-carboxylate
Uniqueness
Methyl 4-methyl-3-ureidothiophene-2-carboxylate is unique due to the presence of both the ureido group and the methyl group on the thiophene ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
特性
CAS番号 |
955979-03-0 |
|---|---|
分子式 |
C8H10N2O3S |
分子量 |
214.24 g/mol |
IUPAC名 |
methyl 3-(carbamoylamino)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-4-3-14-6(7(11)13-2)5(4)10-8(9)12/h3H,1-2H3,(H3,9,10,12) |
InChIキー |
NLMKVBWMOKXEDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1NC(=O)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















